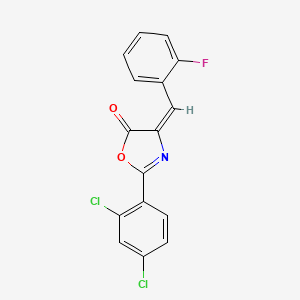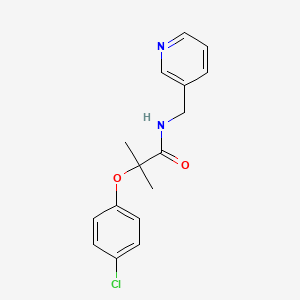![molecular formula C16H12Cl2N2O B5793668 2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5793668.png)
2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol, also known as quinoline yellow, is a synthetic dye that is widely used in various industries. It is a yellow powder that is soluble in water and ethanol. Quinoline yellow is commonly used in the food industry as a food coloring agent, as well as in the textile, paper, and pharmaceutical industries. In recent years, there has been growing interest in the scientific research application of quinoline yellow due to its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol yellow is not fully understood. However, studies have suggested that it may inhibit cancer cell growth by inducing apoptosis, inhibiting angiogenesis, and modulating the immune system.
Biochemical and Physiological Effects:
Quinoline yellow has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol yellow in lab experiments is its low cost and easy availability. It is also relatively stable and has a long shelf life. However, one limitation is that it may have off-target effects, which could affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the scientific research application of 2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol yellow. One direction is to further investigate its potential therapeutic benefits in the treatment of cancer. Another direction is to study its effects on other diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound yellow is a synthetic dye that has potential therapeutic benefits and has been widely studied for its scientific research application. While there is still much to learn about its mechanism of action and potential side effects, the growing interest in this compound suggests that it may hold promise for future medical applications.
Métodos De Síntesis
Quinoline yellow can be synthesized by reacting 8-amino2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol with 2,4-dichloro-6-formylphenol in the presence of a catalyst. The reaction produces this compound yellow as a yellow precipitate, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Quinoline yellow has been studied for its potential therapeutic benefits, particularly in the treatment of cancer. Studies have shown that 2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol yellow can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
2,4-dichloro-6-[(quinolin-8-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c17-12-7-11(16(21)13(18)8-12)9-20-14-5-1-3-10-4-2-6-19-15(10)14/h1-8,20-21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIQBCNXDVRXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=C(C(=CC(=C3)Cl)Cl)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5793621.png)

![N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5793634.png)



![N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5793653.png)


![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)


![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5793702.png)
